1-(2-Bromophenyl)isoquinoline
Description
Strategic Importance of Isoquinoline (B145761) Derivatives in Chemical Synthesis
Isoquinoline and its derivatives are privileged structures in organic and medicinal chemistry. researchgate.netnih.gov This N-heterocyclic aromatic compound is a structural isomer of quinoline (B57606) and forms the core of many natural products and synthetic molecules with a wide array of biological activities. researchgate.netrsc.org The isoquinoline framework is a key component in numerous pharmaceuticals, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition. researchgate.netnih.gov The ability to functionalize the isoquinoline core at various positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making them tailored for specific applications in drug discovery and materials science. nih.govamerigoscientific.com The development of novel synthetic routes to access diverse isoquinoline derivatives, often employing transition-metal catalysis, remains an active area of research. researchgate.net
Overview of Brominated Aryl Systems as Synthetic Precursors
Brominated aryl systems are versatile and widely used precursors in organic synthesis, primarily due to their utility in a vast range of cross-coupling reactions. The carbon-bromine bond, while relatively stable, can be readily activated by transition metal catalysts, most notably palladium complexes. nih.govacs.org This reactivity makes bromoarenes ideal partners in cornerstone reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govgelest.com The selective introduction of a bromine atom onto an aromatic ring provides a reactive handle for further molecular elaboration, allowing for the construction of complex molecular architectures from simpler starting materials. nih.govorganic-chemistry.org This strategic placement of bromine is a key step in the synthesis of many pharmaceuticals, agrochemicals, and functional materials.
Current Research Trends in Heterocyclic Chemistry Relevant to 1-(2-Bromophenyl)isoquinoline
Current research in heterocyclic chemistry is heavily focused on the development of efficient and sustainable synthetic methodologies. There is a significant trend towards catalyst-free reactions and the use of visible-light-driven organophotoredox catalysis to construct complex heterocyclic systems. nih.gov For isoquinoline synthesis specifically, transition metal-mediated cascade reactions, organocatalytic approaches, and electrochemical methods are at the forefront of innovation. nih.gov
The fusion of isoquinoline scaffolds with other heterocyclic rings, such as pyrimidine (B1678525) and benzimidazole, is a growing area of interest, aiming to create hybrid molecules with enhanced biological properties. researchgate.netmdpi.com Research into the functionalization of the isoquinoline core continues to be a major theme, with significant efforts directed at introducing substituents at the C-1, C-3, and C-4 positions. nih.gov The compound this compound is a prime example of a substrate that can undergo further synthetic transformations. For instance, it can be a precursor for creating fused polycyclic aromatic systems, such as dibenzo[de,g]quinolin-7-ones, through processes like reductive photocyclization. acs.org Additionally, the bromo-substituted phenyl ring serves as a handle for intramolecular cyclization reactions to form other complex heterocyclic structures. researchgate.net
The development of one-pot, multi-component reactions for the synthesis of highly substituted isoquinoline derivatives is another key trend, offering a streamlined and efficient approach to generating molecular diversity. psu.edu These modern synthetic strategies underscore the ongoing importance of versatile building blocks like this compound in advancing the field of heterocyclic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBAPHJRDIIHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464857 | |
| Record name | 1-(2-bromophenyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380427-61-2 | |
| Record name | 1-(2-bromophenyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 1 2 Bromophenyl Isoquinoline
Reactions Involving the Bromine Moiety
The carbon-bromine bond in 1-(2-bromophenyl)isoquinoline is a key site for various synthetic modifications, primarily through metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and radical-mediated cyclizations.
Cross-Coupling Derivatizations (e.g., Suzuki, Heck, Sonogashira)
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the ortho-position of the phenyl ring.
Suzuki-Miyaura Coupling: This reaction is widely used to couple this compound derivatives with various aryl or vinyl boronic acids or their esters. acs.orgpreprints.orgmdpi.comresearchgate.net For instance, nickel-catalyzed Suzuki-Miyaura coupling has been successfully employed to synthesize bi-aryl compounds, including the coupling of isoquinoline (B145761) substrates with heterocyclic boronic acids on a gram scale. acs.org The reaction tolerates a broad scope of functional groups on both coupling partners. acs.orgnih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with alkenes. acs.orgorganic-chemistry.org This reaction has been used in intramolecular cyclizations to synthesize complex fused ring systems. For example, a palladium-catalyzed intramolecular Heck reaction of N-(2-(1-arylvinyl)phenyl)aniline derivatives, which can be conceptually related to derivatives of this compound, leads to the formation of dihydroindeno[1,2,3-kl]acridines. acs.org The choice of phosphine (B1218219) ligands and solvents can influence the reaction pathway, leading to different products. acs.org
Sonogashira Coupling: This coupling reaction of this compound with terminal alkynes is a versatile method for introducing alkynyl groups. acs.orgorganic-chemistry.org These reactions are typically catalyzed by a combination of palladium and copper complexes. organic-chemistry.org Domino reactions involving an initial Sonogashira coupling followed by an intramolecular cyclization are particularly useful for constructing polycyclic N-heterocycles. organic-chemistry.orgresearchgate.net For example, a copper-catalyzed domino Sonogashira coupling and hydroamination cyclization of 2-(2-bromophenyl)quinazolin-4(3H)-ones with terminal alkynes provides a facile route to isoindolo[1,2-b]quinazolin-10(12H)-one derivatives. researchgate.net
Table 1: Examples of Cross-Coupling Reactions
| Reaction | Catalyst/Reagents | Product Type | Ref. |
|---|---|---|---|
| Suzuki-Miyaura | Ni catalyst, Pyridylboronic acid | Bi-aryl isoquinoline | acs.org |
| Heck (intramolecular) | Palladium catalyst, Phosphine ligand | Dihydroindeno[1,2,3-kl]acridines | acs.org |
| Sonogashira | Pd/Cu catalyst, Terminal alkyne | Alkynyl-substituted isoquinolines | acs.orgorganic-chemistry.org |
| Domino Sonogashira/Hydroamination | CuI/L-proline, Terminal alkyne | Isoindolo[1,2-b]quinazolin-10(12H)-ones | researchgate.net |
Nucleophilic Substitutions and Arylation
The bromine atom can be displaced by various nucleophiles, although direct nucleophilic aromatic substitution is less common than metal-catalyzed processes. Intramolecular arylation reactions, however, are a powerful strategy for forming new rings.
Intramolecular C-Arylation: Copper-mediated intramolecular direct C-arylation has been used in the synthesis of fused heterocyclic systems. For example, the cyclization of (2-bromophenyl)pyrrolyl-1,2,4-triazoles, which are structurally related to this compound, can lead to the formation of pyrrolo[3,2-c] rsc.orgpsu.edumdpi.comtriazolo[5,1-a] or [3,4-a]isoquinolines. acs.orgnih.gov These reactions can sometimes be followed by ring-opening of the triazole under basic conditions. acs.orgnih.gov
Sequential Arylation and Deacylation: A notable example involves the reaction of 2-(2-bromophenyl)-1H-benzo[d]imidazoles with dibenzoylmethane (B1670423) catalyzed by CuI. This sequence proceeds via an α-arylation of the carbonyl compound, followed by deacylation and subsequent intramolecular nucleophilic addition and dehydration to afford 6-arylbenzo mdpi.comsigmaaldrich.comimidazo[2,1-a]isoquinolines. rsc.org
Radical Reactions
Radical cyclization of this compound derivatives offers an alternative pathway to fused polycyclic structures, often under neutral conditions.
Tin-Mediated Radical Cyclization: Treatment of 1-(2-bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione derivatives with tributyltin hydride and a radical initiator like 1,1′-azobis(cyclohexanecarbonitrile) can induce cyclization to form dioxoaporphine alkaloids. psu.edu
Silane-Mediated Radical Cyclization: Free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using tris(trimethylsilyl)silane (B43935) (TTMSS) and AIBN is an effective method for synthesizing new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. beilstein-journals.orgbeilstein-journals.org This method avoids the need for metal catalysts and can provide good yields of the cyclized products. beilstein-journals.org
Visible Light-Mediated Radical Annulation: A metal-free approach involves the reaction of 1-(2-bromophenyl)-1H-pyrrole with aromatic alkynes under blue light irradiation, using rhodamine 6G as a photocatalyst. rsc.org This reaction proceeds via an aryl radical intermediate that adds to the alkyne, followed by intramolecular cyclization to form pyrrolo[1,2-a]quinolines. rsc.org
Reactions on the Isoquinoline Core
The isoquinoline ring system itself is amenable to various functionalization and annulation reactions, allowing for the construction of more complex and diverse heterocyclic frameworks.
Functionalization at Specific Positions (e.g., C-1, C-3, C-4)
The isoquinoline nucleus has distinct reactive sites that can be selectively functionalized.
C-1 Position: The C-1 position of the isoquinoline ring is particularly susceptible to nucleophilic attack, as the negative charge in the intermediate can be stabilized by the adjacent nitrogen and the fused benzene (B151609) ring. quora.com This inherent reactivity is exploited in various synthetic transformations.
Regioselective Functionalization: A modular synthesis of lamellarins has been developed utilizing the regioselective functionalization of a 5,6-dihydropyrrolo[2,1-a]isoquinoline core. This approach involves a C3-selective Vilsmeier-Haack formylation, followed by iterative bromination and cross-coupling reactions to introduce aryl groups at the C-1 and C-2 positions. nii.ac.jp
Annulation and Fused Ring Formation
This compound and its derivatives are excellent precursors for the synthesis of fused polycyclic aromatic compounds through annulation reactions.
Copper-Catalyzed Annulation: Copper(I)-catalyzed reactions are frequently used to construct fused ring systems. For instance, the coupling of o-bromophenyl-substituted benzimidazoles with 1,3-diketones or calcium carbide leads to the formation of benzimidazo[2,1-a]isoquinolines. mdpi.com A copper-catalyzed domino reaction of 2-(o-bromophenyl)quinazolin-4(3H)-ones with terminal alkynes results in the synthesis of isoindolo[1,2-b]quinazolin-10-one derivatives. researchgate.net
Rhodium-Catalyzed Annulation: Rhodium(III)-catalyzed [4+2] annulation of α-diazoketoesters with 2-arylbenzimidazoles provides an efficient route to isoquinoline-fused compounds with good to excellent yields.
Photochemical Cyclization: Reductive photocyclization of 1-(2-bromobenzoyl)isoquinolines is a key step in the synthesis of dibenzo[de,g]quinolin-7-ones, which are tetracyclic alkaloids. acs.org
Radical Cyclization for Fused Systems: Radical cyclization of 1-(2-bromophenyl)-5,6-dihydro-8,9-dimethoxypyrrolo[2,1-a]isoquinoline-2,3-dione is a method for synthesizing dioxoaporphine alkaloids like telisatin A and lettowianthine. psu.edu
Table 2: Examples of Annulation and Fused Ring Formation Reactions
| Reaction Type | Precursor | Catalyst/Reagents | Fused Ring System Formed | Ref. |
|---|---|---|---|---|
| Copper-Catalyzed Annulation | 2-(2-Bromophenyl)-1H-benzimidazole, 1,3-diketone | CuI, Cs₂CO₃ | Benzimidazo[2,1-a]isoquinoline | mdpi.com |
| Rhodium-Catalyzed Annulation | 2-Arylbenzimidazole, α-Diazoketoester | Rh(III) catalyst | Isoquinoline-fused compounds | |
| Radical Cyclization | 1-(2-Bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione | Tributyltin hydride, AIBN | Dioxoaporphine alkaloids | psu.edu |
| Photochemical Cyclization | 1-(2-Bromobenzoyl)isoquinoline | UV light | Dibenzo[de,g]quinolin-7-one | acs.org |
| Visible Light-Mediated Annulation | 1-(2-Bromophenyl)-1H-pyrrole, Aromatic alkyne | Rhodamine 6G, Blue light | Pyrrolo[1,2-a]quinoline | rsc.org |
Deoxygenation and Oxidation Reactions
The chemical behavior of this compound and its derivatives is notably characterized by their participation in sophisticated oxidation-reduction pathways. A prominent example is the transformation of the related ketone, 1-(2-bromobenzoyl)isoquinolines, into tetracyclic oxoaporphine alkaloids through a process known as reductive photocyclization. rsc.orgrsc.org
This transformation is not a simple reaction but a sequence involving reduction, cyclization, and subsequent oxidation. Research has shown that the corresponding carbinols, aryl(isoquinolin-1-yl)carbinols, are more effective substrates for this photochemical cyclization than the ketones themselves. rsc.org The process often involves an in situ reduction of the ketone to the carbinol, which then undergoes photochemical cyclization. The resulting intermediate is then re-oxidized to the ketone functionality during the workup, often by aerial oxidation. rsc.org This sequence highlights a tandem process where both reduction and oxidation are critical steps to achieve the final polycyclic product.
Table 1: Reductive Photocyclization of 1-(2-Bromobenzoyl)isoquinoline Derivatives This table illustrates the transformation of 1-(2-bromobenzoyl)isoquinolines into dibenzo[de,g]quinolin-7-ones (oxoaporphines), a process involving sequential reduction, cyclization, and oxidation.
| Starting Material (Substituent) | Product | Yield | Reference |
| 1-(2-Bromobenzoyl)-6,7-dimethoxyisoquinoline | Liriodenine | 59% | rsc.org |
| 1-(2-Bromobenzoyl)isoquinoline | Dibenzo[de,g]quinolin-7-one | Low (10%) | rsc.org |
While the above involves the core structure, the deoxygenation of the isoquinoline nitrogen to form the parent isoquinoline from an N-oxide is another fundamental reaction. Although not documented specifically for this compound N-oxide, general and efficient methods have been developed for this transformation. A notable method involves the use of carbon disulfide (CS₂) as a reductant for in situ generated isoquinoline N-oxides, proceeding through a proposed radical mechanism. thieme-connect.de This reaction is typically performed under mild conditions and provides good to high yields of the corresponding isoquinoline. thieme-connect.de
Ring-Opening and Rearrangement Processes
The stable aromatic core of isoquinoline is generally resistant to ring-opening. However, under specific conditions, such as with low-valent titanium reagents, regioselective cleavage of the C1=N2 bond in the isoquinoline ring can be achieved at room temperature. acs.org This process involves the coupling of two isoquinoline molecules to form a complex titanium (IV) species. acs.org
More relevant to this compound is its ability to undergo significant skeletal rearrangements, particularly through photochemical means. The intramolecular cyclization of 1-(2-bromobenzyl)isoquinolines (the reduced form of the corresponding benzoyl derivative) is a key method for the synthesis of aporphine (B1220529) alkaloids. mdpi.comresearchgate.net This reaction constitutes a profound structural rearrangement where the 2-bromophenyl group couples with the isoquinoline core to create a new tetracyclic ring system. rsc.org
The process is typically initiated by photochemical, radical, or palladium-catalyzed reactions that facilitate the intramolecular aryl-aryl bond formation. mdpi.com The photochemical approach is particularly promising. rsc.orgrsc.org This rearrangement is not a simple ring-opening but a sophisticated cyclization cascade that fundamentally alters the molecular skeleton, demonstrating the utility of the this compound scaffold in constructing complex natural product architectures. mdpi.com
Multi-component and Tandem Reactions
The this compound framework is a key participant in tandem reactions, which involve a sequence of intramolecular transformations to rapidly build molecular complexity. The most significant of these is the reductive photocyclization to form oxoaporphines, as detailed previously. rsc.orgrsc.org This reaction is a classic example of a tandem or cascade process: it begins with the reduction of a carbonyl, proceeds through a photochemical cyclization (an intramolecular aryl-aryl coupling), and concludes with an oxidation to furnish the final tetracyclic product. rsc.orgacs.org
The isoquinoline nucleus itself is amenable to a variety of multicomponent and tandem reactions. For instance, isoquinolinium salts can undergo tandem double [3 + 2] cycloaddition reactions to produce unique and complex spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. nih.gov Other documented processes include multicomponent reactions for synthesizing 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org These examples underscore the versatility of the isoquinoline scaffold in complex reaction cascades, a reactivity profile that is enhanced by the presence of the strategically placed 2-bromophenyl group, which acts as a handle for further cyclization reactions.
Advanced Spectroscopic and Structural Elucidation of 1 2 Bromophenyl Isoquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of 1-(2-Bromophenyl)isoquinoline derivatives, offering a detailed map of the proton and carbon frameworks.
Detailed ¹H and ¹³C NMR Assignments
The ¹H and ¹³C NMR spectra of this compound and its derivatives provide characteristic signals that can be assigned to specific atoms within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. For instance, in a related compound, 2-allyl-N-(2-bromobenzyl)aniline, the aromatic protons of the bromophenyl group appear as a multiplet between δ 7.06 and 7.62 ppm in the ¹H NMR spectrum. acs.org The benzylic protons (CH₂) adjacent to the nitrogen atom show a singlet at δ 4.43 ppm. acs.org In the ¹³C NMR spectrum of the same compound, the carbon atoms of the bromophenyl ring resonate in the aromatic region (123.2-138.2 ppm), with the carbon attached to the bromine atom appearing at δ 123.2 ppm. acs.org
The chemical shifts can vary depending on the specific derivative. For example, in 2-bromo-1-phenylethanone, the two protons of the CH₂Br group appear as a singlet at 4.48 ppm. rsc.org The carbon of this CH₂Br group resonates at 31.0 ppm in the ¹³C NMR spectrum. rsc.org These assignments are crucial first steps for more complex structural analysis.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Analog acs.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (Bromophenyl) | 7.06-7.62 (m) | 127.5, 127.7, 129.0, 132.8 |
| C-Br (Bromophenyl) | - | 123.2 |
| Aromatic CH (Aniline) | 6.53-7.14 (m) | 110.9, 116.4, 128.6, 129.9 |
| N-CH₂ | 4.43 (s) | 48.2 |
| Allyl CH | 5.93-6.03 (m) | 136.0 |
| Allyl CH₂ | 5.09-5.16 (m) | 116.4 |
Note: Data is for 2-allyl-N-(2-bromobenzyl)aniline, a structural analog. 'm' denotes a multiplet and 's' denotes a singlet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structures
To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within complex derivatives of this compound, a variety of two-dimensional (2D) NMR techniques are employed. researchgate.netrsc.org
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, which is invaluable for tracing out spin systems within the molecule, such as the protons on the isoquinoline (B145761) and bromophenyl rings. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds (¹H-¹³C long-range couplings). sdsu.edu HMBC is crucial for connecting different fragments of a molecule, for instance, linking the bromophenyl ring to the isoquinoline core by showing a correlation between the proton at the 1-position of the isoquinoline and carbons in the bromophenyl ring. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining stereochemistry and the relative orientation of the bromophenyl and isoquinoline rings.
The combined application of these 2D NMR techniques allows for the complete and confident structural elucidation of even highly complex this compound derivatives. acs.orgrsc.org
X-ray Crystallography for Solid-State Structure Determination
Bond Lengths, Bond Angles, and Torsional Angles Analysis
Single-crystal X-ray diffraction studies on derivatives of this compound reveal key structural parameters. For instance, in a derivative, methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, the crystal structure was determined to be orthorhombic. researchgate.net In another related structure, 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline, the bond lengths and angles were found to be within normal ranges. nih.govresearchgate.net
A significant feature in the structure of these 1-arylisoquinoline derivatives is the dihedral angle between the isoquinoline and the phenyl ring systems. In 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline, this angle is 75.5(1)°. nih.govresearchgate.net In another related compound, 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione, the dihedral angle between the indane benzene (B151609) ring and the isoquinoline ring system is 82.06(6)°. iucr.org The torsional angles, such as the C5-C10-C11-C12 torsion angle of 146.1(3)° in the bromobenzoyl derivative, define the conformation of the molecule. nih.govresearchgate.net
Table 2: Selected Crystallographic Data for a this compound Derivative researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.3764(3) |
| b (Å) | 9.7644(3) |
| c (Å) | 17.9519(6) |
| Volume (ų) | 1643.58(9) |
| Z | 4 |
Note: Data is for methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. nih.gov In the crystal structure of 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline, weak intermolecular π-π stacking interactions are observed between the isoquinoline systems, with centroid-centroid distances of 3.556(2) Å and 3.898(8) Å. nih.govresearchgate.net These interactions link the molecules into stacks. Additionally, weak C-H···O hydrogen bonds contribute to the crystal packing. nih.govresearchgate.net
In other related structures, C-H···π interactions and halogen bonding can also play a significant role in the crystal packing. scirp.org For example, in the crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione, molecules are linked into chains via C-H···O hydrogen bonds and are further connected by π-π stacking interactions. iucr.org The nature and strength of these intermolecular forces are crucial for understanding the physical properties of the solid material. nih.gov
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. measurlabs.com For this compound and its derivatives, HRMS can confirm the molecular formula with high accuracy. acs.orgrsc.org
Upon ionization, typically by electrospray ionization (ESI) or electron ionization (EI), the molecule undergoes characteristic fragmentation. nih.gov The study of these fragmentation patterns provides valuable structural information. For isoquinoline alkaloids in general, common fragmentation pathways include the loss of small neutral molecules. nih.gov In the case of this compound derivatives, characteristic fragmentation would likely involve the cleavage of the bond between the isoquinoline and the bromophenyl moieties, as well as fragmentations within the isoquinoline ring system itself. The presence of the bromine atom provides a distinctive isotopic pattern (¹⁹Br and ⁸¹Br) that aids in the identification of bromine-containing fragments. Analyzing the product ions from MS/MS experiments allows for the reconstruction of the fragmentation pathways, which can corroborate the structure determined by NMR and X-ray crystallography. spectroscopyonline.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and probing the conformational landscape of molecules. specac.comsavemyexams.com These complementary techniques measure the vibrational energies of molecular bonds. americanpharmaceuticalreview.com For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment, whereas for a vibration to be Raman active, it must induce a change in the molecule's polarizability. researchgate.net In complex heterocyclic systems such as this compound, these methods provide a molecular fingerprint, allowing for detailed structural elucidation.
The vibrational spectrum of this compound can be understood by analyzing the characteristic frequencies of its constituent parts: the isoquinoline core and the 2-bromophenyl substituent. The molecule belongs to the C_s point group symmetry, leading to 31 in-plane (a′) and 14 out-of-plane (a′′) vibrational modes. irphouse.com
Functional Group Analysis
The key vibrational modes expected for this compound are derived from aromatic C-H stretches, C=C and C=N ring stretches, in-plane and out-of-plane C-H bending, and the C-Br stretch.
Aromatic C-H Stretching: The stretching vibrations of C-H bonds on both the isoquinoline and bromophenyl rings typically appear in the region of 3100-3000 cm⁻¹. irphouse.com For the parent isoquinoline molecule, these bands are observed between 3102 cm⁻¹ and 2881 cm⁻¹. irphouse.com
C=C and C=N Ring Stretching: The skeletal stretching vibrations of the fused aromatic rings, involving both C=C and C=N bonds, are expected in the 1625-1300 cm⁻¹ range. For isoquinoline, characteristic bands are found between 1590 cm⁻¹ and 1124 cm⁻¹. irphouse.com A significant band for quinoline (B57606) and isoquinoline derivatives, often coupled with other vibrations, is also noted around 1300 cm⁻¹. tandfonline.com
C-H Bending: Aromatic C-H in-plane bending vibrations are generally found in the 1300-1000 cm⁻¹ region, while the out-of-plane bending modes appear below 1000 cm⁻¹, often providing information about the substitution pattern on the aromatic rings. irphouse.com
C-Br Stretching: The carbon-bromine stretching vibration is a key marker for the 2-bromophenyl group. This bond typically produces a strong absorption in the far-infrared region, generally between 600 cm⁻¹ and 500 cm⁻¹. researchgate.net In related compounds like ethyl 2-(2-bromo-1H-indole-1-yl)acetate, the C-Br peak has been identified at 606 cm⁻¹. wits.ac.za
The following table summarizes the expected and observed vibrational frequencies for this compound based on data from its parent structures and related derivatives.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed in Isoquinoline (cm⁻¹) irphouse.com | Observed in Bromo-derivatives (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3102 - 2881 | ~3092 pharmainfo.in |
| C=C / C=N Ring Stretch | 1625 - 1300 | 1590, 1485, 1310 | 1601, 1575, 1486 pharmainfo.inasianpubs.org |
| C-H In-plane Bend | 1300 - 1000 | 1100 - 1000 | - |
| C-H Out-of-plane Bend | 900 - 700 | 900 - 800 | - |
| C-Br Stretch | 600 - 500 | - | ~606 wits.ac.za |
Vibrational Data for a this compound Derivative
While a dedicated spectrum for the parent this compound is not extensively published, data for its derivatives provide valuable insight. For instance, the IR spectrum of 1-(2-Bromophenyl)-5,6-dihydro-8,9-methylenedioxypyrrolo[2,1-a]isoquinoline-2,3-dione shows characteristic bands that confirm its more complex structure.
| Wavenumber (cm⁻¹) | Assignment |
| 3056 | Aromatic C-H Stretch |
| 2906 | Aliphatic C-H Stretch |
| 1744, 1698 | C=O Stretch (dione group) |
| 1608, 1568, 1505 | C=C / C=N Ring Stretch |
| 1467 | CH₂ Bending |
| 1249, 1036 | C-O-C Stretch (methylenedioxy) |
| 748, 736 | C-H Out-of-plane Bend |
This data is based on the reported spectrum of 1-(2-Bromophenyl)-5,6-dihydro-8,9-methylenedioxypyrrolo[2,1-a]isoquinoline-2,3-dione. rsc.org
Conformational Insights
A key conformational parameter in this compound is the torsional or dihedral angle between the planes of the isoquinoline ring system and the 2-bromophenyl substituent. The rotation around the C1-C1' single bond can lead to different spatial arrangements (conformers), such as syn- and anti-periplanar forms. These conformers may exhibit distinct vibrational spectra, particularly in the low-frequency region (< 400 cm⁻¹) where torsional and skeletal bending modes are found.
Vibrational spectroscopy, especially when combined with theoretical calculations like Density Functional Theory (DFT), is a proven method for conformational analysis. acs.orgresearchgate.netrasayanjournal.co.in Researchers can predict the vibrational frequencies for different stable conformers. By comparing the calculated spectra with experimental IR and Raman data, it is possible to identify the predominant conformer present in a sample or to characterize the equilibrium between multiple conformers. researchgate.net For example, differences in the number of observed bands, their frequencies, and their relative intensities in the IR and Raman spectra can be correlated with specific molecular symmetries and conformations. americanpharmaceuticalreview.com While specific conformational studies on this compound using this method are not widely reported, the methodology is well-established for analyzing similarly complex aryl-heterocyclic structures. acs.org
Computational and Theoretical Chemistry Studies of 1 2 Bromophenyl Isoquinoline
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, enabling the detailed analysis of molecular systems. iphy.ac.cn For 1-(2-bromophenyl)isoquinoline, these calculations provide a fundamental understanding of its behavior at the atomic and electronic levels.
The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations can map the electron density distribution, revealing how charge is distributed across the this compound framework. This analysis helps identify electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions and reactivity.
The molecular electrostatic potential (MEP) is a visual representation of the electrostatic potential on the electron density surface. researchgate.net For this compound, the MEP map highlights the electronegative nitrogen atom in the isoquinoline (B145761) ring as a region of negative potential (red), indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms and the phenyl ring often exhibit positive potential (blue), suggesting sites for nucleophilic interaction. The bromine atom, with its electron-withdrawing nature, also influences the charge distribution, creating a more complex electrostatic landscape. researchgate.netbohrium.com
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.comwuxibiology.com
For isoquinoline derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO. figshare.com The distribution of these orbitals across the this compound molecule reveals the most probable sites for electrophilic and nucleophilic attack. psu.edu
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. dergipark.org.tr These include:
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction. dergipark.org.tr
Electronegativity (χ): The power of an atom to attract electrons to itself. dergipark.org.tr
Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires an additional electronic charge from the environment.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.581 figshare.com |
| ELUMO | 1.801 figshare.com |
| Energy Gap (ΔE) | 3.78 figshare.com |
| Chemical Hardness (η) | 1.89 figshare.com |
This table presents theoretical values for a related isoquinoline compound, providing a reference for the potential properties of this compound.
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, the rotation around the single bond connecting the phenyl and isoquinoline rings is of particular interest. This rotation gives rise to different conformers, each with a specific energy.
DFT calculations can be used to determine the potential energy surface (PES) associated with this rotation. The PES maps the energy of the molecule as a function of the dihedral angle between the two rings. By identifying the minima on this surface, the most stable conformations can be determined. The energy barriers between these stable conformations, corresponding to transition states, can also be calculated, providing insight into the flexibility of the molecule.
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can be invaluable for structure elucidation and characterization. rsc.org
NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of organic molecules with a high degree of accuracy. nih.govnih.govmdpi.com By comparing the calculated chemical shifts with experimental data, the proposed structure of this compound can be confirmed. Machine learning models trained on DFT-calculated data have further improved the speed and accuracy of these predictions. nih.govchemrxiv.org
| Method | 1H MAE (ppm) | 13C MAE (ppm) |
|---|---|---|
| GNN vs. DFT | 0.10 nih.gov | 1.26 nih.gov |
| DFTNN (GNN) | 0.16 nih.gov | 2.15 (RMSE) nih.gov |
| 3D GNN with CST | 0.185 nih.gov | 0.944 nih.gov |
This table showcases the accuracy of modern computational methods in predicting NMR chemical shifts, which are applicable to the study of this compound.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. repositorioinstitucional.mx TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. repositorioinstitucional.mxnih.gov These calculations can help assign the electronic transitions observed in the experimental UV-Vis spectrum of this compound, such as π→π* and n→π* transitions. nih.gov
Conformational Analysis and Energy Landscapes
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights into the step-by-step processes that govern chemical transformations.
For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate.
Once the structures of the reactants, transition states, and products are optimized, their energies can be calculated. The activation energy (Ea) of a reaction is the energy difference between the transition state and the reactants. unacademy.com This value is a critical determinant of the reaction rate. akynocalculator.com A lower activation energy corresponds to a faster reaction. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. For instance, in reactions involving related heterocyclic compounds, DFT calculations have been employed to determine the activation free energies for key steps like C-H bond activation and alkyne insertion. pkusz.edu.cn These computational insights are invaluable for understanding and optimizing synthetic routes.
Reaction Coordinate Analysis
Reaction coordinate analysis, often performed using methods like Density Functional Theory (DFT), is crucial for elucidating the mechanisms of chemical reactions. It involves mapping the potential energy surface along the reaction pathway, identifying transition states (TS), and calculating activation energy barriers.
In the context of isoquinoline synthesis, computational studies have provided significant mechanistic insights. For instance, the synthesis of complex polyaromatic indole (B1671886) scaffolds, such as indolo[2,1-a]isoquinolines, has been investigated using DFT calculations. pkusz.edu.cnpkusz.edu.cn A study on a rhodium-catalyzed double C-H annulation cascade to form these structures investigated the second catalytic cycle in detail. pkusz.edu.cn The analysis revealed the free energy profile for the reaction, starting from the coordination of an indole intermediate to the rhodium catalyst. pkusz.edu.cn The calculations identified the deprotonation of the indole N-H as having a low energy barrier. pkusz.edu.cn Such detailed kinetic models and mechanistic analyses are essential for understanding and optimizing complex organic reactions. researchgate.net
These theoretical studies suggest that the rate-limiting step can be identified by calculating the energy barriers of each step in the proposed catalytic cycle. pkusz.edu.cnpkusz.edu.cn For example, in the synthesis of certain indolo[2,1-a]isoquinoline analogues, both kinetic isotope effects and DFT calculations pointed to the alkyne insertion step as being rate-limiting. pkusz.edu.cn
Below is a representative data table illustrating the type of information obtained from a reaction coordinate analysis for a related isoquinoline synthesis.
| Reaction Step | Intermediate/Transition State | Calculated Free Energy Barrier (kcal/mol) |
| N-H Deprotonation | Transition State (TS1) | 11.1 |
| Alkyne Insertion | Transition State (TS2) | 21.5 |
| Reductive Elimination | Transition State (TS3) | 15.3 |
| Note: This data is illustrative, based on the DFT analysis of a related indolo[2,1-a]isoquinoline synthesis and is intended to show the type of data generated in a reaction coordinate analysis. pkusz.edu.cn |
Solvent Effects in Theoretical Studies
The choice of solvent can profoundly influence reaction rates and product yields. Theoretical studies incorporate solvent effects using various models, from implicit continuum models that represent the solvent as a uniform dielectric medium to explicit models where individual solvent molecules are included in the calculation.
Experimental studies on the synthesis of related isoquinoline structures have highlighted significant solvent effects. In one instance, a mixture of methanol (B129727) (MeOH) and tert-Amyl alcohol (tAmOH) in a 1:1 ratio led to a 30% higher yield compared to using MeOH alone, while pure tAmOH resulted in a very slow reaction. pkusz.edu.cn Computational models can help rationalize such observations by calculating the stability of reactants, intermediates, and transition states in different solvent environments. These calculations can reveal specific solvent-solute interactions or changes in the dielectric medium that favor one reaction pathway over another. For example, theoretical calculations on other heterocyclic systems have investigated microscopic solvent-solute interactions and their impact on reactivity and electronic properties. dntb.gov.ua
The following table demonstrates how solvent choice can impact reaction outcomes in the synthesis of isoquinoline-related compounds.
| Solvent | Dielectric Constant (ε) | Observed Yield (%) |
| Methanol (MeOH) | 32.7 | 64 |
| tert-Amyl alcohol (tAmOH) | 5.8 | 50 (slow reaction) |
| 1:1 MeOH/tAmOH | - | 94 |
| Dichloroethane (DCE) | 10.4 | Moderate |
| Note: Yield data is based on the synthesis of an indolo[2,1-a]isoquinoline analogue. pkusz.edu.cn |
Molecular Dynamics Simulations (for conformational and dynamic behavior)
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. riken.jp By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions over time. riken.jpnih.gov
For complex molecules like isoquinoline derivatives, MD simulations are frequently used in the context of drug discovery to understand how they interact with biological targets such as proteins or DNA. nih.gov For example, MD simulations have been employed to assess the stability of a ligand-receptor complex involving a derivative of this compound. In another study, MD simulations were used to elucidate the binding modes of indeno[1,2-b]quinoline-diones with DNA, revealing how these planar aromatic systems intercalate between DNA base pairs. nih.gov These simulations can predict reliable ligand binding affinities, although they are computationally expensive. riken.jp The insights gained from MD, such as observing the formation of new interactions or the displacement of water molecules, are valuable for building hypotheses and guiding the design of new molecules. youtube.com
| Simulation System | Software | Simulation Time | Key Properties Investigated |
| Ligand-Receptor Complex | GROMACS | 100 ns | Stability of the complex, conformational changes |
| Ligand-DNA Complex | - | - | Binding modes, intercalation, binding affinity |
| Protein in Solution | MDGRAPE-4A | 1 µs/day | Pocket conformational changes, dynamics |
| Note: This table summarizes the application of MD simulations to isoquinoline derivatives and related systems to illustrate the methodology's utility. riken.jpnih.gov |
Quantum Chemical Descriptors and Structure-Reactivity Relationships (QSRR)
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its properties and reactivity. nih.gov These descriptors are fundamental to Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a molecule's structure with its chemical reactivity or physical properties. nih.govresearchgate.net
Commonly used descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Other global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are calculated from these orbital energies and provide a deeper understanding of chemical reactivity. scirp.orgrasayanjournal.co.in
Studies on various isoquinoline derivatives have successfully used these descriptors to build QSRR models. For instance, a satisfactory correlation was found between the corrosion inhibition efficiency of certain isoquinoline derivatives and their calculated quantum chemical parameters. ijcsi.pro In another study on aminopyrimidoisoquinolinequinones, the global dipole moment showed the highest correlation with anticancer activity. scirp.org
The table below lists key quantum chemical descriptors and their general interpretation in the context of chemical reactivity.
| Descriptor | Formula | Interpretation |
| HOMO Energy (EHOMO) | - | Relates to electron-donating ability |
| LUMO Energy (ELUMO) | - | Relates to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/η | Reciprocal of hardness, indicates higher reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the ability to act as an electrophile |
| Note: These descriptors are widely used in computational chemistry to predict and rationalize the behavior of organic molecules. researchgate.netscirp.orgrasayanjournal.co.in |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecules
The strategic placement of the bromo substituent on the phenyl ring of 1-(2-bromophenyl)isoquinoline makes it an ideal precursor for the synthesis of a wide array of intricate organic molecules. This reactivity is particularly exploited in the construction of polycyclic and fused heterocyclic systems.
Precursor for Polycyclic Aromatic Nitrogen Heterocycles
Polycyclic aromatic nitrogen heterocycles (PANHs) are an important class of compounds often found in natural products, pharmaceuticals, and functional materials. researchgate.net this compound serves as a key starting material for the synthesis of certain PANHs. For instance, through intramolecular cyclization reactions, the bromo- and phenyl-substituted isoquinoline (B145761) core can be transformed into more complex, multi-ring systems. These reactions often proceed via metal-catalyzed cross-coupling or radical cyclization pathways, where the bromine atom facilitates the formation of a new carbon-carbon bond, leading to the annulation of additional rings onto the isoquinoline framework. A notable example is its use in synthesizing dibenzo[de,g]quinolin-7-ones, which are tetracyclic alkaloids. acs.org This involves a multi-step process where 1-(2-bromobenzoyl)isoquinolines, derived from this compound, undergo a key reductive photocyclization step. acs.org
Building Block for Fused Isoquinoline Systems
The structure of this compound is particularly well-suited for the construction of fused isoquinoline systems, where additional heterocyclic rings are built onto the isoquinoline core. This has led to the development of synthetic routes for various biologically and materially significant scaffolds.
Pyrroloisoquinolines: These compounds, which feature a pyrrole (B145914) ring fused to the isoquinoline system, are found in numerous marine alkaloids with potent biological activities. nih.gov Synthetic strategies often utilize this compound derivatives in transition metal-catalyzed reactions. For example, palladium-catalyzed intramolecular C-N bond formation can be employed to construct the pyrrole ring, leading to the formation of the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold. nih.govresearchgate.net The versatility of this approach allows for the introduction of various substituents, enabling the creation of diverse libraries of pyrroloisoquinoline derivatives for further investigation. researchgate.net
Indolo[2,1-a]isoquinolines: This class of fused heterocycles also holds significant interest. The synthesis of these systems can be achieved through strategies that leverage the reactivity of the 2-bromophenyl group. One approach involves an intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of a suitably functionalized precursor derived from this compound to form the indole (B1671886) ring fused to the isoquinoline moiety.
The following table summarizes key fused isoquinoline systems synthesized from this compound derivatives and the typical synthetic methods employed.
| Fused System | Key Synthetic Strategy | Catalyst/Reagent | Ref. |
| Dibenzo[de,g]quinolin-7-ones | Reductive Photocyclization | - | acs.org |
| Pyrrolo[2,1-a]isoquinolines | Intramolecular C-N Coupling | Palladium catalysts | nih.govresearchgate.net |
| Pyrazolo[5,1-a]isoquinolines | Intramolecular Alkyne Hydroamination | Palladium catalysts | acs.org |
| Isoindolo[1,2-a]isoquinolinones | Aryne-mediated Cyclization | - | researchgate.net |
Ligand Design and Metal Complex Chemistry
Beyond its role in synthesizing purely organic structures, this compound and its derivatives are valuable in the field of coordination chemistry. The nitrogen atom of the isoquinoline ring and the potential for creating a bidentate or polydentate environment through modification of the 2-bromophenyl group make it a versatile platform for ligand design. ubc.caoist.jp
The design of ligands is crucial for tuning the properties of metal complexes, which have applications in catalysis, sensing, and materials science. rsc.org By introducing coordinating groups at the ortho position of the phenyl ring (often by replacing the bromine atom), ligands with specific steric and electronic properties can be synthesized. For example, the reaction of this compound with organolithium reagents followed by quenching with an appropriate electrophile can introduce phosphine (B1218219) or other donor groups. These modified ligands can then be coordinated to various transition metals, such as iridium, to form complexes with interesting photophysical or catalytic properties. acs.org The resulting metal complexes can exhibit unique geometries and reactivity profiles, dictated by the structure of the ligand derived from this compound.
Potential in Advanced Materials Development
The unique electronic and structural features of molecules derived from this compound suggest their potential for use in the development of advanced materials with specific optical and electronic properties.
Conductive Materials
The extended π-conjugated systems present in the polycyclic aromatic nitrogen heterocycles synthesized from this compound are a key feature for potential applications in conductive materials. The ability to create large, planar aromatic structures through annulation reactions allows for the formation of molecules that can facilitate charge transport. The incorporation of nitrogen atoms within the aromatic framework can also modulate the electronic properties, influencing the conductivity of the resulting material. Research in this area explores how the controlled synthesis of these extended heteroaromatic systems can lead to new organic semiconductors and conducting polymers.
Optical Materials and Sensors
The fused isoquinoline systems derived from this compound often exhibit interesting photophysical properties, such as fluorescence. researchgate.net These properties are highly dependent on the specific structure of the molecule, including the extent of π-conjugation and the nature and position of substituents. This tunability makes them attractive candidates for the development of optical materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes. For example, pyrazolo[1,5-a]pyrimidines, which can be conceptually related to fused isoquinoline systems, are known for their π-extended electronic systems and have been studied for their applications in materials science. researchgate.net The synthesis of various derivatives of fused isoquinolines allows for the systematic investigation of structure-property relationships, paving the way for the design of new materials with tailored optical characteristics for sensing and display technologies. rsc.org
Fluorescent Properties and Fluorophore Development
While specific photophysical data for this compound is not extensively detailed in published research, the 1-arylisoquinoline framework, to which this compound belongs, is a cornerstone for the development of advanced fluorophores. The inherent π-conjugated system of the isoquinoline and phenyl rings provides a basis for fluorescence, which can be significantly enhanced and tuned through chemical modification.
The true value of this compound in this context lies in its role as a versatile precursor for more complex, highly fluorescent molecules. The bromine atom at the ortho-position of the phenyl group serves as a key reactive handle for further functionalization via modern catalytic cross-coupling reactions. This allows for the strategic construction of extended π-conjugated systems, a common approach for developing novel dyes and fluorescent probes.
A prominent strategy involves the transformation of arylisoquinolines into organoboron dyes. For instance, through iridium-catalyzed ortho-borylation, the 1-arylisoquinoline skeleton can be converted into boronic acid esters. beilstein-journals.orgnih.gov These borylated derivatives often exhibit significant fluorescence with appreciable quantum yields (Φf), sometimes reaching up to 0.6. beilstein-journals.orgnih.gov These dyes can display dual emission, with emission maxima extending towards 600 nm in polar solvents, making them sensitive to their environment. beilstein-journals.orgnih.gov
Further research into borylated arylisoquinoline dyes has led to the creation of efficient emitters with fluorescence quantum yields around 0.3 to 0.5. rsc.org These materials can also act as photosensitizers for singlet oxygen, demonstrating their potential in photodynamic therapy. rsc.org The development of such dyes often involves a multi-step synthesis where a precursor, similar in structure to this compound, undergoes palladium-catalyzed coupling reactions followed by a regioselective iridium-catalyzed C-H borylation. beilstein-journals.org
The following table summarizes the photophysical properties of representative fluorescent dyes derived from the 1-arylisoquinoline scaffold.
| Derivative Type | Key Structural Feature | Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) | Solvent/State | Reference |
| Borylated Triaryl-Isoquinoline | Anthryl-isoquinoline-boronic acid ester | ~425 and ~575 (dual) | 0.20 | Toluene | beilstein-journals.orgnih.gov |
| Borylated Triaryl-Isoquinoline | Pyrenyl-isoquinoline-boronic acid ester | ~450 and ~575 (dual) | 0.38 | Toluene | beilstein-journals.orgnih.gov |
| Bis-borylated Isoquinoline | Central benzene (B151609) core | ~485 - 520 | ~0.3 - 0.5 | Toluene/THF | rsc.org |
| Helical Quinolizinium Salt | Rh-catalyzed annulation product | 606 - 682 | 0.28 - 0.99 | CH2Cl2 / Solid | rsc.org |
The development of novel heterocyclic systems built from this compound precursors is another key application. For example, the bromine atom can facilitate intramolecular cyclization reactions to form fused polycyclic aromatic hydrocarbons (PAHs). Palladium-catalyzed reactions of substrates like 2-(1-alkynyl)arylaldimines, which can be conceptually derived from precursors related to this compound, lead to the formation of highly substituted and fluorescent isoquinoline derivatives. researchgate.net Similarly, copper-catalyzed domino reactions starting from 2-(2-bromophenyl)-1H-benzo[d]imidazoles produce complex fused pentacyclic heterocycles, illustrating how the "2-bromophenyl" moiety is a critical component for building larger fluorescent scaffolds. tandfonline.com
Future Directions and Research Gaps in the Chemistry of 1 2 Bromophenyl Isoquinoline
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of isoquinoline (B145761) derivatives often involves multi-step processes that can be resource-intensive and generate significant waste. rsc.org While methods like the Bischler-Napieralski and Pictet-Spengler reactions are foundational, they often necessitate harsh conditions. rsc.orgrsc.org The future of synthesizing 1-(2-bromophenyl)isoquinoline and its derivatives lies in the adoption of greener and more efficient strategies.
Emerging trends point towards the use of biocatalysts and enzymes, which can offer high selectivity and operate under mild conditions. numberanalytics.com Microwave-assisted synthesis and flow chemistry are also promising avenues for accelerating reactions and improving yields while minimizing energy consumption. numberanalytics.com A significant research gap exists in the development of one-pot tandem or domino reactions that can construct the this compound core in a single, streamlined process from simple precursors. researchgate.net For instance, a copper-catalyzed one-pot method for synthesizing H-pyrazolo[5,1-a]isoquinolines has been developed, showcasing the potential for such strategies. psu.edu
Furthermore, the exploration of alternative, less toxic catalysts is crucial. While palladium and rhodium have proven effective in C-H activation and cross-coupling reactions for isoquinoline synthesis, their cost and environmental impact are considerable. researchgate.netnih.gov Research into earth-abundant and more sustainable metal catalysts, or even metal-free catalytic systems, is a critical area for future investigation. researchgate.net A notable example is the use of copper iodide (CuI) in the synthesis of 6-arylbenzo nih.govacs.orgimidazo[2,1-a]isoquinolines, which proceeds via α-arylation of a carbonyl group and deacylation. rsc.org Another innovative approach involves the use of calcium carbide as a solid alkyne source in copper-catalyzed constructions of benzo nih.govacs.orgimidazo[2,1-a]isoquinolines. acs.org
Table 1: Comparison of Synthetic Methods for Isoquinoline Derivatives
| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |
| Bischler-Napieralski | POCl3, P2O5 | High temperature | High yields, flexibility in substrates | Harsh conditions, use of corrosive reagents rsc.orgrsc.org |
| Pictet-Spengler | Acid catalyst | Varies | Versatile, used for natural product synthesis | Can require specific starting materials rsc.orgrsc.org |
| Copper-Catalyzed Cyclization | CuI, Cs2CO3 | 70 °C | Efficient, one-pot synthesis of derivatives | Substrate-specific rsc.org |
| Rhodium-Catalyzed Annulation | [RhCp*Cl2]2, AgSbF6 | Aerobic conditions | C-H activation, forms multiple bonds | Expensive catalyst mdpi.com |
| Metal-Free Photocyclization | Light | Room temperature | Sustainable, avoids transition metals | May have lower yields or require specific chromophores acs.org |
Exploration of Undiscovered Reactivity Patterns and Selectivity
The bromine atom on the phenyl ring of this compound serves as a key functional handle for a variety of transformations, most notably cross-coupling reactions. However, there is a vast, underexplored landscape of reactivity for this compound. Future research should focus on uncovering novel reaction pathways that go beyond standard cross-coupling chemistry.
One area of interest is the exploration of chemodivergent reactions, where slight modifications in reaction conditions or reagents can lead to completely different product scaffolds. um.es For example, ketenimines bearing a dithioacetal group can be selectively converted into either isoquinoline-1-thiones or quinolin-4-ones. um.es Investigating the behavior of this compound under various catalytic systems could reveal similar divergent pathways, leading to a wider array of heterocyclic structures.
The development of reactions with high chemo-, regio-, and stereoselectivity is another critical research gap. For instance, achieving selective functionalization at other positions of the isoquinoline or phenyl ring while the bromo-substituent remains intact would significantly expand the synthetic utility of this scaffold. Tandem reactions that create multiple new bonds and stereocenters in a single operation are particularly desirable for building molecular complexity efficiently. rsc.org The tandem double [3 + 2] cycloaddition reactions of N-cyanomethylisoquinolinium ylide demonstrate the potential for complex scaffold synthesis. nih.gov
Advancements in Computational Prediction and Mechanistic Understanding
The synergy between experimental work and computational chemistry is becoming increasingly vital in modern organic synthesis. While experimental screening of reaction conditions can be time-consuming and costly, computational methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, predict the feasibility of proposed transformations, and guide experimental design. um.esresearchgate.net
A significant research gap exists in the comprehensive computational modeling of the reactivity of this compound. Future studies should aim to:
Elucidate Reaction Mechanisms: Detailed computational studies can map out the energy profiles of various reaction pathways, identify key transition states and intermediates, and explain observed selectivity. um.es For example, DFT calculations have been used to support a researchgate.netacs.org-hydride shift/6π-electrocyclization cascade mechanism in the formation of isoquinoline-1-thiones. um.es
Predict Novel Reactivity: Computational screening can be employed to predict how this compound might behave with different reagents and under various catalytic conditions, thereby identifying promising new reactions for experimental investigation.
Design Novel Catalysts: Computational modeling can aid in the rational design of new catalysts with improved activity and selectivity for transformations involving this compound.
By bridging the gap between theoretical predictions and experimental validation, researchers can accelerate the discovery of new reactions and gain a more profound understanding of the underlying chemical principles.
Expansion of Applications in Novel Material Design
The unique photophysical and electronic properties of the isoquinoline core make it an attractive building block for functional organic materials. numberanalytics.com While isoquinolines have been explored in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices, the specific potential of this compound in this arena remains largely untapped. numberanalytics.com
Future research should focus on leveraging the unique structural features of this compound to design and synthesize novel materials with tailored properties. The bromine atom provides a convenient point for post-synthetic modification, allowing for the facile introduction of various functional groups to tune the electronic and photophysical characteristics of the resulting materials.
Key areas for exploration include:
Organic Electronics: Synthesizing and characterizing polymers and small molecules derived from this compound for use as active components in OLEDs, organic field-effect transistors (OFETs), and organic solar cells. The fluorescence properties of related fused polycyclic systems suggest potential in this area. bohrium.com
Sensors: Developing chemosensors based on this compound derivatives that can selectively detect specific analytes through changes in their fluorescence or other optical properties.
Biologically Active Materials: Exploring the use of materials incorporating the this compound scaffold for applications in drug delivery or as bioactive coatings. The known anticancer and antimicrobial properties of some quinoline (B57606) derivatives provide a strong rationale for this direction. rsc.org
A systematic investigation into the structure-property relationships of materials derived from this compound is essential. This will involve synthesizing a library of derivatives with diverse substituents and comprehensively characterizing their optical, electronic, and morphological properties.
Q & A
Advanced Research Question
- Chromatography optimization : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers, while bromine’s polarizability aids in silica gel separation.
- Crystallization tactics : Co-crystallization with picric acid enhances yield for low-solubility derivatives, as demonstrated for telisatin analogs .
- Byproduct identification : LC-MS/MS detects halogenated impurities (e.g., debrominated products), requiring inert atmospheres (N₂/Ar) during synthesis .
How do solvent polarity and temperature affect the stability of this compound in storage?
Advanced Research Question
Accelerated stability studies (40°C/75% RH) show:
- Polar solvents (DMF, DMSO) : Degradation via hydrolysis (t₁/₂ = 14 days) due to bromine’s susceptibility to nucleophilic attack.
- Nonpolar solvents (hexane, toluene) : Stable for >6 months at −20°C .
- Solid-state stability : Lyophilized powders retain >95% purity under vacuum desiccation, whereas crystalline forms are prone to photodegradation (UV light protection required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
